

Physicochemical Properties of Quetiapine Sulfone N-Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quetiapine Sulfone N-Oxide

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This technical guide provides a comprehensive overview of the known physicochemical properties of **Quetiapine Sulfone N-Oxide**, a metabolite of the atypical antipsychotic drug Quetiapine. Due to the limited availability of direct experimental data for this specific tri-oxidized metabolite, this guide also presents comparative data for Quetiapine and its primary oxidized metabolites, Quetiapine N-Oxide and Quetiapine S-Oxide. The experimental protocols detailed herein are established methods for the synthesis, purification, and characterization of Quetiapine and its related substances, which are readily adaptable for the study of **Quetiapine Sulfone N-Oxide**.

Introduction

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of various metabolites through sulfoxidation, N-dealkylation, and oxidation.^[1] **Quetiapine Sulfone N-Oxide** (also known as Quetiapine N,S,S-Trioxide) is a product of the sequential oxidation of both the sulfur atom of the dibenzothiazepine ring and the nitrogen atom of the piperazine ring. Understanding the physicochemical properties of such metabolites is crucial for a complete pharmacological and toxicological profile of the parent drug.

Physicochemical Data

While specific experimental values for the melting point, pKa, and solubility of **Quetiapine Sulfone N-Oxide** are not readily available in the public domain, the following tables summarize the known properties of this metabolite and provide a comparative analysis with its parent compound and related oxidized metabolites.

Table 1: Physicochemical Properties of **Quetiapine Sulfone N-Oxide**

Property	Value	Source(s)
Synonyms	Quetiapine N,S,S-Trioxide; 2-[2-[4-(5,5-Dioxidodibenzo[b,f][1][2]thiazepin-11-yl)-1-oxido-1-piperazinyl]ethoxy]ethanol	Vendor Catalogs
Molecular Formula	C ₂₁ H ₂₅ N ₃ O ₅ S	Vendor Catalogs
Molecular Weight	431.51 g/mol	Vendor Catalogs
Physical State	Solid	Vendor Catalogs

Table 2: Comparative Physicochemical Properties of Quetiapine and its Metabolites

Property	Quetiapine	Quetiapine N-Oxide	Quetiapine S-Oxide
Molecular Formula	C ₂₁ H ₂₅ N ₃ O ₂ S	C ₂₁ H ₂₅ N ₃ O ₃ S	C ₂₁ H ₂₅ N ₃ O ₃ S
Molecular Weight	383.51 g/mol	399.51 g/mol	399.51 g/mol
Melting Point	172-174 °C (as Fumarate)	>96 °C (dec.)	Not available
pKa	3.3, 7.2	Not available	Not available
Solubility	Soluble in Chloroform, Methanol	Soluble in Chloroform, Methanol	Not available

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of Quetiapine and its oxidized metabolites. These protocols can be adapted for

the specific study of **Quetiapine Sulfone N-Oxide**.

Synthesis of Oxidized Metabolites

General Oxidation Procedure:

Direct oxidation of Quetiapine can yield a mixture of oxidized products, including the N-oxide, S-oxide, and the N,S-dioxide. Further oxidation of the Quetiapine S-Oxide or N-Oxide would be a plausible route to synthesize **Quetiapine Sulfone N-Oxide**.

- Starting Material: Quetiapine free base.
- Oxidizing Agent: A suitable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used. The stoichiometry of the oxidizing agent will influence the degree of oxidation. For the tri-oxidized form, a molar excess of the oxidizing agent would be required.
- Solvent: A suitable inert solvent such as dichloromethane or chloroform.
- Procedure:
 - Dissolve Quetiapine in the chosen solvent.
 - Cool the solution in an ice bath.
 - Add the oxidizing agent portion-wise while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - After completion of the reaction, quench any excess oxidizing agent.
 - Wash the organic layer with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the resulting residue using column chromatography or preparative HPLC to isolate the desired oxidized metabolite.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A stability-indicating HPLC method is essential for separating Quetiapine from its various degradation and metabolic products.

- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation of all components.
- Detection: UV detection at a wavelength of approximately 254 nm.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-20 μ L.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for the confirmation of the molecular weight and for the structural elucidation of metabolites.

- Ionization Source: Electrospray Ionization (ESI) is commonly used for this class of compounds.
- Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended for accurate mass measurements and determination of the elemental composition.
- MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) should be performed to obtain fragmentation patterns that can help in the structural elucidation and confirmation of the site of oxidation.

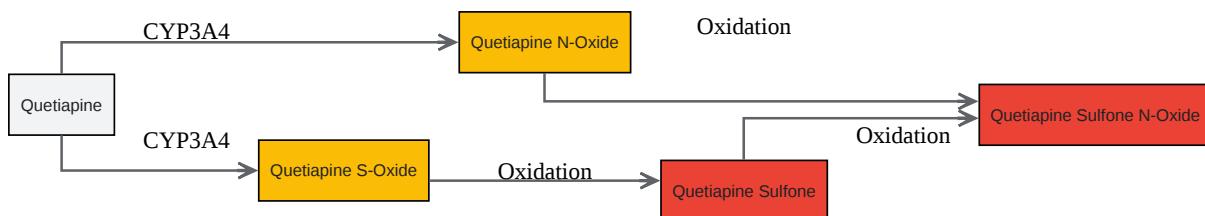
Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information.

- Solvent: A deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6).
- Experiments:
 - ^1H NMR to determine the proton environment.
 - ^{13}C NMR to determine the carbon skeleton.
 - 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and aid in the complete structural assignment.

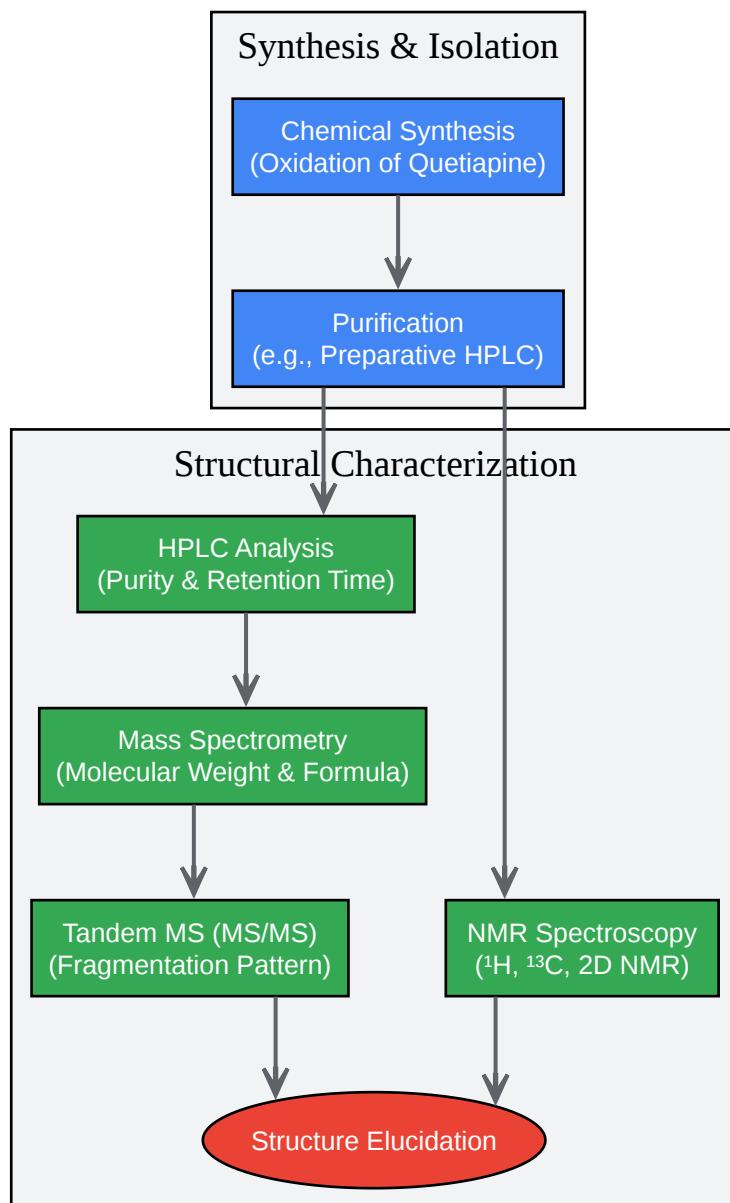
Visualizations

The following diagrams illustrate the metabolic pathway of Quetiapine and a general workflow for the experimental characterization of its metabolites.



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Caption: Metabolic pathway of Quetiapine to its oxidized metabolites.



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Caption: Experimental workflow for the characterization of Quetiapine metabolites.

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